molecular formula C18H19NO2 B14200609 Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- CAS No. 833447-37-3

Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-

Katalognummer: B14200609
CAS-Nummer: 833447-37-3
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: HMMYBQMBADWJNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- is a complex organic compound with a unique structure that includes a benzamide moiety and a cyclopentadienylidene group

Vorbereitungsmethoden

The synthesis of Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- typically involves multiple steps. One common synthetic route includes the esterification of benzoic acid derivatives, followed by cyanation, cyclization, and aminolysis reactions . The reaction conditions often require specific catalysts and solvents to ensure high yields and purity of the final product. Industrial production methods may involve the use of advanced techniques such as ultrasonic irradiation and green chemistry principles to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antioxidant properties . In medicine, it may serve as a lead compound for the development of new therapeutic agents. Additionally, its unique structure makes it valuable for industrial applications, such as in the production of advanced materials and pharmaceuticals .

Wirkmechanismus

The mechanism of action of Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- can be compared with other similar compounds, such as benzamides substituted with pyridine-linked 1,2,4-oxadiazole . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The unique cyclopentadienylidene group in Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- distinguishes it from other benzamides and contributes to its distinct chemical and biological properties.

Conclusion

Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies on its properties and applications could lead to new discoveries and advancements in multiple disciplines.

Eigenschaften

CAS-Nummer

833447-37-3

Molekularformel

C18H19NO2

Molekulargewicht

281.3 g/mol

IUPAC-Name

N-(5-cyclopenta-2,4-dien-1-ylidenehexanoyl)benzamide

InChI

InChI=1S/C18H19NO2/c1-14(15-9-5-6-10-15)8-7-13-17(20)19-18(21)16-11-3-2-4-12-16/h2-6,9-12H,7-8,13H2,1H3,(H,19,20,21)

InChI-Schlüssel

HMMYBQMBADWJNS-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1C=CC=C1)CCCC(=O)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.